
7-氯-8-甲基-2-(4-丙基苯基)喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various scientific fields. Quinoline compounds are notable for their aromatic heterocyclic structure, which consists of a benzene ring fused with a pyridine ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 8th position, a propylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position.
科学研究应用
7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Quinoline derivatives have been evaluated as potent inhibitors of alkaline phosphatases .
Mode of Action
Some quinoline-4-carboxylic acid derivatives have been shown to inhibit the enzyme topoisomerase ii . This suggests that the compound may interact with its targets, leading to changes in their activity.
Biochemical Pathways
The inhibition of enzymes like alkaline phosphatases and topoisomerase ii can affect various biochemical pathways, including dna replication and signal transduction .
Result of Action
The inhibition of enzymes like alkaline phosphatases and topoisomerase ii can lead to changes in cellular processes, potentially resulting in antitumor activity .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the presence of transition metals, ionic liquids, and ultrasound irradiation .
This compound, like other quinoline derivatives, holds promise for medicinal chemistry due to its potential biological and pharmaceutical activities .
生化分析
Biochemical Properties
7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine . This inhibition can lead to a decrease in pyrimidine levels, affecting DNA and RNA synthesis. Additionally, 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can bind to specific proteins, altering their conformation and function.
Cellular Effects
The effects of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the viability of carcinoma cell lines such as MCF-7, HELA, and Hep-2 . The compound can induce apoptosis in these cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death.
Molecular Mechanism
At the molecular level, 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with dihydroorotate dehydrogenase results in enzyme inhibition, reducing pyrimidine synthesis . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its degradation products can also exhibit biological activity. Long-term exposure to 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has been observed to cause changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, while high doses may lead to toxicity and adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal models . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, affecting its distribution and accumulation in tissues . Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic use of the compound.
Subcellular Localization
The subcellular localization of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which combines an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions. The reaction conditions often include the use of catalysts such as molecular iodine or zinc oxide to enhance the yield and specificity of the product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .
化学反应分析
Types of Reactions: 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
相似化合物的比较
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinolone: A class of antibiotics with a related structure but different functional groups.
Uniqueness: 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, propylphenyl group, and carboxylic acid group makes it a versatile compound for various applications .
属性
IUPAC Name |
7-chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-4-13-5-7-14(8-6-13)18-11-16(20(23)24)15-9-10-17(21)12(2)19(15)22-18/h5-11H,3-4H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBWPZTUSNRQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
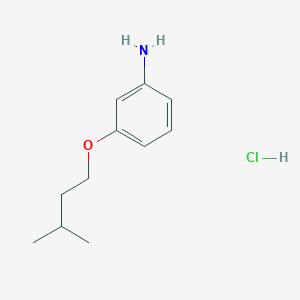
![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
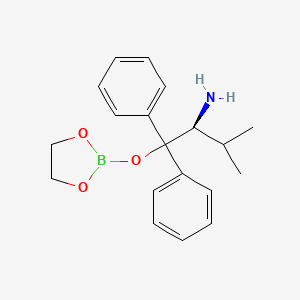
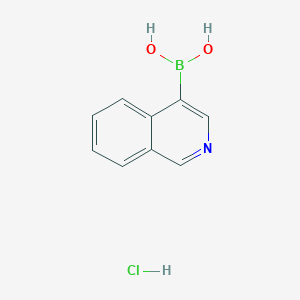
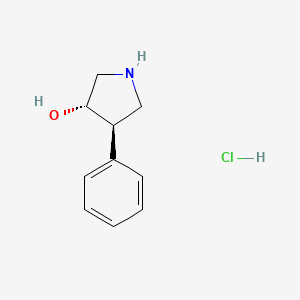
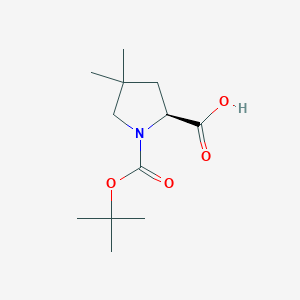
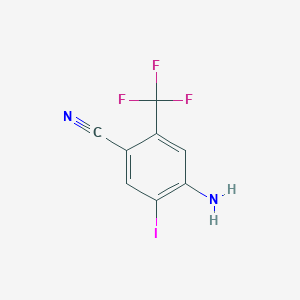
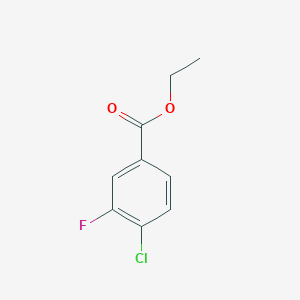
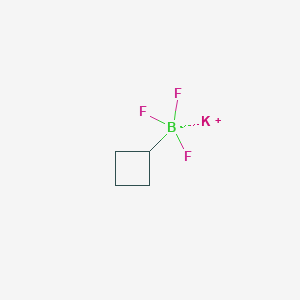
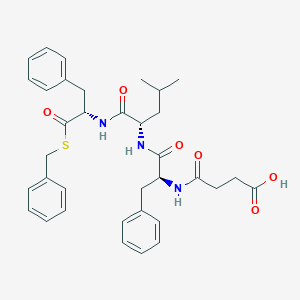
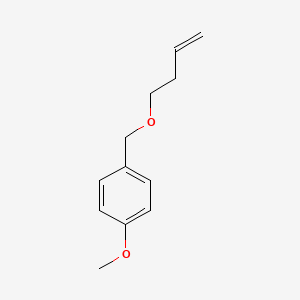


![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
